N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide
Brand Name: Vulcanchem
CAS No.: 777934-39-1
VCID: VC18486193
InChI: InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25)
SMILES:
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide

CAS No.: 777934-39-1

Cat. No.: VC18486193

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide - 777934-39-1

Specification

CAS No. 777934-39-1
Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name 2-(benzylamino)-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25)
Standard InChI Key XCURTGZCAFFMRY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

N-[4-(Phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide belongs to the acetamide derivative class, characterized by a phenylmethoxy group at the para position of the aromatic ring and a benzylamino moiety attached to the acetamide backbone. Key properties include:

PropertyValue
Molecular FormulaC22H22N2O2\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight346.4 g/mol
IUPAC NameN-[4-(benzyloxy)phenyl]-2-(benzylamino)acetamide
CAS Registry Number777934-39-1
SolubilityLikely lipophilic due to aromatic substituents

The compound’s structure (Fig. 1) includes two benzyl groups, contributing to its hydrophobic character, while the acetamide linker may facilitate hydrogen bonding with biological targets .

Synthesis and Structural Elucidation

Spectroscopic Characterization

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 346.4 .

  • NMR: 1H^1\text{H}-NMR spectra exhibit signals for benzyl protons (δ 7.2–7.4 ppm), methoxy protons (δ 4.8 ppm), and acetamide NH (δ 8.1 ppm) .

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) .

Biological Activity and Mechanistic Insights

Putative Targets

The compound’s dual aromatic systems suggest potential interactions with:

  • Kinase enzymes: Benzyloxy groups may occupy hydrophobic pockets in kinase active sites .

  • GPCRs: The acetamide linker could mimic endogenous ligands, modulating receptor activity .

Experimental Findings

  • In vitro Studies: Limited data indicate moderate inhibition of pro-inflammatory cytokines in macrophage models, with IC50_{50} values ~10 µM .

  • In silico Modeling: Molecular docking predicts strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to RORγt, a nuclear receptor implicated in autoimmune diseases .

Applications in Medicinal Chemistry

Comparative Analysis

CompoundTargetActivity
Nilotinib (Ref.)Bcr-Abl kinaseIC50_{50}: 20 nM
This CompoundRORγtIC50_{50}: 8 µM

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes via X-ray crystallography .

  • SAR Optimization: Modify benzyl substituents to enhance potency and solubility .

  • Preclinical Testing: Evaluate pharmacokinetics and toxicity profiles in vivo .

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